molecular formula C22H21Cl2F6N3O4 B5828668 N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2,4-DICHLOROBENZAMIDE

N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2,4-DICHLOROBENZAMIDE

Cat. No.: B5828668
M. Wt: 576.3 g/mol
InChI Key: FHOAITBTXSEEDO-UHFFFAOYSA-N
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Description

N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2,4-DICHLOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, ethylidene, and benzamide, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2,4-DICHLOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the ethylidene intermediate: This involves the reaction of 3,4-diethoxyphenylamine with an appropriate aldehyde under acidic or basic conditions to form the ethylidene intermediate.

    Introduction of the hexafluoropropanyl group: The intermediate is then reacted with hexafluoropropanol in the presence of a suitable catalyst to introduce the hexafluoropropanyl group.

    Coupling with 2,4-dichlorobenzamide: The final step involves coupling the intermediate with 2,4-dichlorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2,4-DICHLOROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ethylidene group can be reduced to form the corresponding ethyl derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2,4-DICHLOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1-TRIFLUORO-2-PROPANYL]-2,4-DICHLOROBENZAMIDE
  • N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2,4-DIFLUOROBENZAMIDE

Uniqueness

The uniqueness of N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2,4-DICHLOROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hexafluoropropanyl and dichlorobenzamide moieties makes it particularly interesting for developing novel therapeutic agents and advanced materials.

Properties

IUPAC Name

N-[2-[(Z)-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino]oxy-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2F6N3O4/c1-3-35-16-8-5-12(9-17(16)36-4-2)10-18(31)33-37-20(21(25,26)27,22(28,29)30)32-19(34)14-7-6-13(23)11-15(14)24/h5-9,11H,3-4,10H2,1-2H3,(H2,31,33)(H,32,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAITBTXSEEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=N/OC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)/N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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